molecular formula C7H6N2O B113926 6h-Pyrrolo[3,4-b]pyridin-5-ol CAS No. 1314902-34-5

6h-Pyrrolo[3,4-b]pyridin-5-ol

Cat. No.: B113926
CAS No.: 1314902-34-5
M. Wt: 134.14 g/mol
InChI Key: UBVBFBUMWDWNIR-UHFFFAOYSA-N
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Description

6h-Pyrrolo[3,4-b]pyridin-5-ol is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.13534 . It is a heterocyclic compound containing a five-membered pyrrole ring fused to a six-membered pyridine ring .


Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved via a one-pot cascade process, which includes Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration . This process has been used to synthesize a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole moiety fused to a pyridine nucleus . The arrangement of nitrogen atoms in the bicyclic structure classifies it as an azaindole or azaizoindole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of multicomponent reactions and in vitro–in silico studies . These reactions have been studied against various human epithelial cervical carcinoma cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 397.9±22.0 °C, a predicted density of 1.434±0.06 g/cm3, and a predicted pKa of 6.82±0.30 .

Scientific Research Applications

6h-Pyrrolo[3,4-b]pyridin-5-ol has been studied extensively for its potential applications in the fields of chemical synthesis, drug discovery, and biochemistry. In chemical synthesis, this compound can be used in the synthesis of a variety of heterocyclic compounds such as indoles, pyrroles, and quinolines. In drug discovery, this compound has been investigated as a potential anti-cancer agent and as a potential anti-inflammatory agent. In biochemistry, this compound has been studied for its potential applications in the fields of enzymology and in the study of signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of 6h-Pyrrolo[3,4-b]pyridin-5-ol in lab experiments has several advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to synthesize. Additionally, this compound has been shown to modulate the activity of certain signal transduction pathways, making it a useful tool for studying these pathways. However, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of this compound in certain experiments.

Future Directions

There are several potential future directions for the study of 6h-Pyrrolo[3,4-b]pyridin-5-ol. One potential direction is to investigate the mechanism of action of this compound in more detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential anti-cancer and anti-inflammatory properties. Finally, further studies could be conducted to investigate the potential applications of this compound in the fields of drug discovery and enzymology.

Synthesis Methods

6h-Pyrrolo[3,4-b]pyridin-5-ol can be synthesized by several methods, including the Fischer indole synthesis, the Ullmann condensation, and the Biginelli reaction. The Fischer indole synthesis involves the reaction of an aryl aldehyde or ketone with an amine and an acid catalyst to form an indole. The Ullmann condensation involves the reaction of an aryl halide with an amine and a copper catalyst to form a biaryl compound. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an ethyl acetoacetate to form an α-diketone.

Properties

IUPAC Name

6H-pyrrolo[3,4-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJYOIFBOGQDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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